Lipophilicity & Molecular Weight Differentiation
2-(2-Methylpropyl)oxan-3-amine hydrochloride exhibits a molecular weight of 193.71 g/mol and a calculated LogP of 1.46 [1], substantially higher than unsubstituted tetrahydropyran-3-amine (free base, MW 101.15 g/mol, LogP ~ -0.5 estimated) and its hydrochloride salt (MW 137.61 g/mol, LogP ~ -0.2 estimated) [2]. This structural feature confers increased lipophilicity, which is a critical determinant in drug design for membrane permeability and target engagement [3].
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 193.71 g/mol; LogP: 1.46 |
| Comparator Or Baseline | Unsubstituted Tetrahydropyran-3-amine: MW: 101.15 g/mol, LogP ~ -0.5; Tetrahydropyran-3-amine HCl: MW: 137.61 g/mol, LogP ~ -0.2 |
| Quantified Difference | MW increase of 56.1-92.6 g/mol; LogP increase of ~1.7-2.0 units |
| Conditions | Calculated LogP values (Chem-space); estimated LogP for comparators based on structural similarity. |
Why This Matters
The elevated lipophilicity and molecular weight differentiate this compound for applications requiring higher membrane permeability or distinct chromatographic retention, guiding procurement decisions in lead optimization campaigns.
- [1] Chem-space. 2-(2-methylpropyl)oxan-3-amine hydrochloride (CSSB00000707649). Product Page. View Source
- [2] American Elements. (3S)-oxan-3-amine hydrochloride (CAS 1245724-46-2). Product Page. View Source
- [3] Zhang, S.; et al. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Bioorg. Med. Chem. 2006, 14, 3953-3966. View Source
